2-(Méthylsulfonyl)-5-nitropyridine

Vue d'ensemble

Description

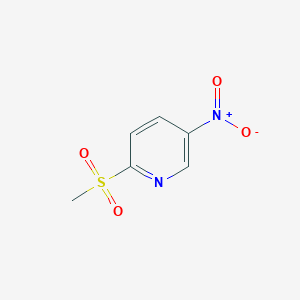

2-(Methylsulfonyl)-5-nitropyridine is a chemical compound characterized by a pyridine ring substituted with a methylsulfonyl group at the second position and a nitro group at the fifth position

Applications De Recherche Scientifique

2-(Methylsulfonyl)-5-nitropyridine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have shown potential as antibacterial and anti-inflammatory agents.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with a similar structure, such as skb264, a novel anti-trophoblast antigen 2 (trop2) antibody-drug conjugate (adc), have been developed using 2-methylsulfonyl pyrimidine as the linker . TROP2 is a cell surface receptor that is overexpressed in various types of cancers, making it a potential target for cancer therapies .

Mode of Action

They cause inhibition of lateral root development, which is the most characteristic growth response . This suggests that 2-(Methylsulfonyl)-5-nitropyridine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

It’s worth noting that biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Therefore, it’s plausible that 2-(Methylsulfonyl)-5-nitropyridine could affect multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

A study on skb264, a novel anti-trop2 adc developed using 2-methylsulfonyl pyrimidine as the linker, showed that the serum or plasma concentration/exposure of skb264 increased proportionally with increasing dosage from 1 to 10 mg/kg . This suggests that 2-(Methylsulfonyl)-5-nitropyridine might have similar ADME properties, impacting its bioavailability.

Result of Action

It’s worth noting that compounds with similar structures, such as dinitroaniline herbicides, cause swelling of the root tip, a universally recognized morphological effect caused by these compounds . This suggests that 2-(Methylsulfonyl)-5-nitropyridine might have similar effects on the molecular and cellular level.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)-5-nitropyridine typically involves the nitration of 2-(Methylsulfonyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of 2-(Methylsulfonyl)-5-nitropyridine may involve large-scale nitration processes using continuous flow reactors. These reactors offer advantages such as improved safety, better control over reaction conditions, and higher yields compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Methylsulfonyl)-5-nitropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Comparaison Avec Des Composés Similaires

2-(Methylsulfonyl)phenyl derivatives: These compounds share the methylsulfonyl group but differ in their aromatic ring structure.

Nitropyridine derivatives: Compounds with nitro groups at different positions on the pyridine ring.

Uniqueness: 2-(Methylsulfonyl)-5-nitropyridine is unique due to the specific positioning of the methylsulfonyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Activité Biologique

2-(Methylsulfonyl)-5-nitropyridine is a chemical compound characterized by a pyridine ring with a methylsulfonyl group at the second position and a nitro group at the fifth position. This unique structure contributes to its diverse biological activities, including potential applications in medicinal chemistry, agriculture, and biochemistry.

- Molecular Formula : CHNOS

- Molecular Weight : 216.21 g/mol

- CAS Number : 79134-11-5

Biological Activity Overview

The biological activity of 2-(Methylsulfonyl)-5-nitropyridine has been investigated in various contexts, revealing its potential as an antibacterial and anti-inflammatory agent. Its derivatives have shown promise in treating diseases linked to inflammation and bacterial infections.

Antibacterial Activity

Research indicates that compounds similar to 2-(Methylsulfonyl)-5-nitropyridine exhibit significant antibacterial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anti-inflammatory Properties

Studies have suggested that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions characterized by excessive inflammation. The inhibition of specific signaling pathways related to inflammation has been observed in vitro.

The biological mechanisms underlying the activity of 2-(Methylsulfonyl)-5-nitropyridine include:

- Targeting Enzymatic Pathways : The compound may interact with enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Reactive Intermediate Formation : It can form reactive intermediates that covalently modify proteins, altering their function and leading to reduced inflammation or bacterial viability.

Study 1: Antibacterial Efficacy

A study conducted on various nitropyridine derivatives demonstrated that 2-(Methylsulfonyl)-5-nitropyridine exhibited notable antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its effectiveness as an antibacterial agent .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-(Methylsulfonyl)-5-nitropyridine | 32 | E. coli, S. aureus |

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced in mice, treatment with 2-(Methylsulfonyl)-5-nitropyridine significantly reduced paw edema compared to the control group. Histological analysis revealed decreased infiltration of neutrophils and lower levels of pro-inflammatory cytokines (TNF-α and IL-6) in treated animals .

| Treatment Group | Paw Edema (mm) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|---|

| Control | 5.0 | 120 | 80 |

| Treated | 2.0 | 50 | 30 |

Pharmacokinetics

Pharmacokinetic studies indicate that after oral administration, peak plasma concentrations are achieved within 1 hour, with a half-life of approximately 4 hours. The compound is primarily metabolized in the liver, with renal excretion accounting for about 70% of the administered dose .

Propriétés

IUPAC Name |

2-methylsulfonyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-13(11,12)6-3-2-5(4-7-6)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLCJZWEVGHUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361019 | |

| Record name | 2-(methylsulfonyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79134-11-5 | |

| Record name | 2-(methylsulfonyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.